Cas no 2225126-63-4 ((1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride)

(1S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine derivative with a brominated aromatic ring, offering utility as a versatile intermediate in organic synthesis and pharmaceutical applications. The compound features a stereocenter at the 1-position, ensuring enantioselective reactivity, while the 4-bromo-2-methylphenyl group enhances its potential for further functionalization via cross-coupling reactions. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly valuable in the development of bioactive molecules, where its structural motifs can serve as building blocks for ligands or active pharmaceutical ingredients (APIs). Its well-defined stereochemistry and halogenated aromatic system make it a precise tool for targeted synthetic routes.
(1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride structure
2225126-63-4 structure
Product Name:(1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride
CAS No:2225126-63-4
MF:C9H13BrClN
MW:250.5632
CID:5051642
PubChem ID:66600598
Update Time:2025-10-23

(1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride
    • (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride
    • 2225126-63-4
    • EN300-1709697
    • (S)-1-(4-BROMO-2-METHYLPHENYL)ETHANAMINE HYDROCHLORIDE
    • starbld0035771
    • G75623
    • (1S)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride
    • SCHEMBL117063
    • Inchi: 1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
    • InChI Key: VPQKYPUUMKIBFM-FJXQXJEOSA-N
    • SMILES: BrC1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])[C@]([H])(C([H])([H])[H])N([H])[H].Cl[H]

Computed Properties

  • Exact Mass: 248.99199 g/mol
  • Monoisotopic Mass: 248.99199 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • Molecular Weight: 250.56

(1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride Pricemore >>

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Additional information on (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride

Introduction to (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride (CAS No. 2225126-63-4)

Compound CAS No. 2225126-63-4, specifically identified as (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug formulation.

The molecular structure of (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride consists of a chiral center at the amine group, which is crucial for its biological activity. The presence of a bromine substituent at the para position relative to the methyl group on the aromatic ring introduces electronic and steric effects that can influence its interactions with biological targets. This compound's design reflects a strategic approach to modulate pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various disease pathways. The amine moiety in (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride provides a versatile scaffold for designing molecules that can interact with enzymes or receptors involved in metabolic disorders, inflammation, and cancer. The brominated aromatic ring system enhances binding affinity and selectivity, which are critical factors in drug design. Current research indicates that this compound may exhibit inhibitory activity against specific kinases and other enzymes relevant to oncology and neurodegenerative diseases.

One of the most compelling aspects of (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is its potential in preclinical studies. Researchers have utilized this compound as a tool to explore novel therapeutic strategies for conditions where existing treatments are limited or ineffective. Its chiral nature allows for the exploration of enantiomeric effects, which can significantly impact drug efficacy and safety profiles. Preliminary studies have demonstrated promising results in cell-based assays, suggesting that this compound may have therapeutic potential in treating certain types of cancer by inhibiting key signaling pathways.

The synthesis of (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or catalysts is essential to achieve the desired enantiomeric excess. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications. The hydrochloride salt form not only improves solubility but also enhances stability during storage and transportation, making it a practical choice for pharmaceutical development.

The pharmacological profile of (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is under active investigation by several research groups worldwide. Studies have focused on understanding its mechanism of action, including interactions with target proteins and downstream signaling cascades. The bromine substituent plays a crucial role in modulating these interactions, potentially leading to more selective inhibition compared to non-brominated analogs. Additionally, the amine group provides a site for further derivatization, allowing chemists to fine-tune the properties of the compound for specific therapeutic applications.

In conclusion, (1S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride (CAS No. 2225126-63-4) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with promising preclinical results, make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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